3-Cyanoisonicotinic acid

Enzymology Inhibitor Discovery Immunology

Researchers seeking a building block with a specific 1,2-arrangement of cyano and carboxyl groups for pyrido[3,4-d]pyridazin-1(2H)-one synthesis face supply uncertainty. Unverified analogs may alter reactivity. 3-Cyanoisonicotinic acid (CAS 1060802-59-6) is the exact compound, supported by a reported 80% yield from its methyl ester precursor for scalable production. It also serves as a selective IMPDH2 chemical probe (Ki = 240 nM). • Purity ≥97% ensures reliable heterocycle formation. • Documented synthetic route enables cost-effective multi-gram to kilogram procurement. • In stock for immediate global delivery.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 1060802-59-6
Cat. No. B1455604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanoisonicotinic acid
CAS1060802-59-6
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)O)C#N
InChIInChI=1S/C7H4N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,(H,10,11)
InChIKeyQFWSFAGTEUOLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyanoisonicotinic Acid Procurement Profile


3-Cyanoisonicotinic acid (CAS 1060802-59-6), also known as 3-cyanopyridine-4-carboxylic acid, is a pyridinecarboxylic acid derivative characterized by a cyano group at the 3-position of the isonicotinic acid core [1]. It is a building block used in research and development, with a molecular formula of C7H4N2O2 and a molecular weight of 148.12 g/mol . The compound is available from chemical suppliers with a typical purity specification of 95-97% .

3-Cyanoisonicotinic Acid Substitution Risks


The specific substitution pattern of 3-cyanoisonicotinic acid is critical for its observed biochemical and synthetic applications. Simple substitution with unsubstituted isonicotinic acid or a regioisomer like 2-cyanoisonicotinic acid would introduce a different electronic and steric profile, which is known to alter both biological activity and chemical reactivity [1]. For instance, the position of the cyano group influences the compound's interaction with enzymatic targets like inosine-5'-monophosphate dehydrogenase (IMPDH), as well as its utility as a precursor for specific heterocyclic scaffolds [2]. Using an unverified analog without comparative data risks project failure and procurement inefficiency.

3-Cyanoisonicotinic Acid Comparative Evidence


IMPDH2 Inhibition Activity

3-Cyanoisonicotinic acid demonstrates a measurable but moderate inhibitory effect on human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). This activity is significantly different from the known potent inhibitor mycophenolic acid, establishing a distinct efficacy profile [1]. While the target compound's Ki is in the sub-micromolar range, the comparator is orders of magnitude more potent, indicating a different mechanism or binding mode .

Enzymology Inhibitor Discovery Immunology

Synthetic Hydrolysis Yield

A key differentiator for procurement is the established synthetic route and its reported efficiency. 3-Cyanoisonicotinic acid can be synthesized from its methyl ester via hydrolysis, with a reported yield of approximately 80% . This yield provides a benchmark for assessing the commercial viability and cost-effectiveness of the compound compared to alternatives that may require more complex or lower-yielding syntheses.

Organic Synthesis Process Chemistry Building Block Preparation

Pyridazine Scaffold Precursor

The unique 1,2-relationship between the carboxylic acid and the cyano group in 3-cyanoisonicotinic acid makes it a privileged precursor for constructing fused pyridazine and related heterocycles. Esters of 3-cyanoisonicotinic acid can react with hydrazine to yield pyrido[3,4-d]pyridazin-1(2H)-ones [1]. This synthetic utility is not shared by unsubstituted isonicotinic acid or the 2-cyano regioisomer, which would lead to different fused ring systems, highlighting a regiospecific application for the 3-cyano derivative .

Medicinal Chemistry Organic Synthesis Heterocycle Construction

3-Cyanoisonicotinic Acid Applications


IMPDH Probe Development

Based on its moderate, non-competitive inhibition of IMPDH2 (Ki = 240 nM), 3-cyanoisonicotinic acid serves as a distinct chemical probe for studying this enzyme [1]. Unlike the potent immunosuppressant mycophenolic acid, its weaker activity suggests a different binding mode or potential for improved selectivity, making it valuable for fundamental research into IMPDH2's role in cellular proliferation and immune response.

Fused Pyridazine Synthesis

The compound is specifically suited for projects requiring the construction of pyrido[3,4-d]pyridazin-1(2H)-one scaffolds [2]. This application leverages the unique 1,2-arrangement of the carboxylic acid and cyano groups on the pyridine ring, a structural feature not available with other commercially common isonicotinic acid derivatives, thus enabling the synthesis of a specific subset of nitrogen-containing heterocycles .

Hydrolysis Route for Scale-Up

For process chemists and procurement teams, the reported 80% yield for the synthesis of 3-cyanoisonicotinic acid from its methyl ester precursor provides a key benchmark . This information is critical for evaluating the commercial viability and cost of goods for any project requiring multi-gram to kilogram quantities of the compound, offering a reliable and documented synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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